molecular formula C8H9Br B049150 3-Methylbenzyl bromide CAS No. 620-13-3

3-Methylbenzyl bromide

Cat. No.: B049150
CAS No.: 620-13-3
M. Wt: 185.06 g/mol
InChI Key: FWLWTILKTABGKQ-UHFFFAOYSA-N
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Description

3-Methylbenzyl bromide: 1-(bromomethyl)-3-methylbenzene , is an organic compound with the molecular formula C8H9Br . It is a clear, colorless to light yellow liquid with a boiling point of 185°C at 340 mmHg . This compound is primarily used as an intermediate in organic synthesis and has various applications in chemical research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbenzyl bromide can be synthesized through the bromination of 3-methylbenzyl alcohol . The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the bromide compound .

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of m-xylene . The process involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) . The reaction is conducted at elevated temperatures to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

  • 3-Methylbenzaldehyde
  • 3-Methylbenzoic acid
  • 3-Methylbenzyl alcohol

Scientific Research Applications

Synthesis Methodologies

  • Halogenation : Direct bromination of m-xylene using bromine or phosphorus tribromide.
  • Substitution Reactions : Utilizing deuterated iodomethane in the presence of n-butyllithium to enhance deuteration rates for specific applications .

Pharmaceutical Applications

3-Methylbenzyl bromide is widely used as an intermediate in the synthesis of pharmaceutical compounds. Notably, it plays a crucial role in developing inhibitors for various enzymes, including Tumor Necrosis Factor-alpha (TNF-α) converting enzyme (TACE) inhibitors. These inhibitors are significant in treating inflammatory diseases and cancers .

Case Study: TACE Inhibitors

  • Research Findings : A study demonstrated that derivatives of this compound effectively inhibited TACE activity, showcasing its potential in drug development for diseases such as rheumatoid arthritis and multiple sclerosis.

Agrochemical Applications

In agrochemicals, this compound is utilized to synthesize herbicides and pesticides. Its reactivity allows for modifications that enhance the efficacy and selectivity of these compounds.

Case Study: Herbicide Development

  • Application : Researchers have explored the use of this compound derivatives in creating selective herbicides that target specific weed species while minimizing damage to crops.

Material Science Applications

Beyond pharmaceuticals and agrochemicals, this compound is also employed in material science for synthesizing polymers and other advanced materials. Its ability to undergo various chemical transformations makes it a valuable building block for new materials with tailored properties.

Case Study: Polymer Synthesis

  • Findings : Studies indicate that incorporating this compound into polymer chains can enhance thermal stability and mechanical strength, making it suitable for high-performance applications .

Market Trends and Future Directions

The market for this compound is projected to grow due to increasing demand in pharmaceuticals and agrochemicals. The compound's versatility as an intermediate positions it well for future innovations in drug formulation and agricultural solutions.

Application AreaKey UsesMarket Trends
PharmaceuticalsTACE inhibitors, drug intermediatesGrowing demand for targeted therapies
AgrochemicalsHerbicides, pesticidesIncreased focus on sustainable agriculture
Material SciencePolymer synthesisInnovations in high-performance materials

Mechanism of Action

The mechanism of action of 3-Methylbenzyl bromide primarily involves its role as an alkylating agent . The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property makes it useful in various substitution reactions, where it acts as an intermediate to introduce the 3-methylbenzyl group into target molecules .

Comparison with Similar Compounds

  • 2-Methylbenzyl bromide (1-(bromomethyl)-2-methylbenzene)
  • 4-Methylbenzyl bromide (1-(bromomethyl)-4-methylbenzene)
  • 3-Methoxybenzyl bromide (1-bromomethyl-3-methoxybenzene)

Comparison:

This compound stands out due to its specific substitution pattern, which makes it suitable for certain synthetic applications where other isomers might not be as effective.

Biological Activity

3-Methylbenzyl bromide (CAS No. 620-13-3), also known as m-xylyl bromide, is an organic compound with a molecular formula of C8H9BrC_8H_9Br and a molecular weight of approximately 185.06 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

PropertyValue
Molecular FormulaC8H9Br
Molecular Weight185.06 g/mol
Melting Point-20.49 °C (estimated)
Boiling Point185 °C
Density1.37 g/mL at 25 °C
Solubility in WaterPractically insoluble

Synthesis and Applications

This compound is primarily synthesized through the bromination of toluene derivatives. Its applications include:

  • Synthesis of Pharmaceuticals : It is used as a precursor in the synthesis of various bioactive compounds, including TNF-α converting enzyme (TACE) inhibitors, which have implications in treating inflammatory diseases .
  • Research Reagent : It serves as a reagent in organic synthesis and medicinal chemistry for developing new therapeutic agents.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, one study explored its use in synthesizing matrine derivatives, which showed promising effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism involved the modulation of reactive oxygen species (ROS) levels and the activation of apoptotic pathways.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. In vitro assays have shown that compounds derived from it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were found to be effective at concentrations ranging from 1.95 µg/mL to 15.63 µg/mL against several pathogens, indicating its potential as an antimicrobial agent .

Case Studies

  • Study on Apoptotic Mechanisms : A study investigated the effects of a matrine derivative synthesized from this compound on A549 lung cancer cells. The findings revealed that treatment with this derivative led to increased apoptosis, evidenced by Annexin V staining and flow cytometry analysis .
  • Antimicrobial Efficacy : Another research focused on the synthesis of thiourea derivatives using this compound, which demonstrated enhanced antifungal activity against pathogens such as Aspergillus niger and Staphylococcus aureus. These compounds exhibited MIC values that suggest their potential utility in clinical settings .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-methylbenzyl bromide relevant to its use in organic synthesis?

  • This compound (CAS 620-13-3) is a colorless liquid with a pungent odor, soluble in most organic solvents like dichloromethane and dimethylformamide (DMF). Its molecular weight is 201.06 g/mol, boiling point ~152°C, and density 1.436 g/cm³ . These properties make it suitable for reactions requiring polar aprotic solvents and controlled temperature conditions.

Q. What are standard synthetic protocols for using this compound as an alkylating agent?

  • A common method involves nucleophilic substitution reactions. For example, in the alkylation of indole derivatives, this compound reacts with substrates like 1H-indole-3-carboxaldehyde under inert atmospheres, using bases (e.g., triethylamine) in dichloromethane at room temperature. Purification typically involves extraction and drying with sodium sulfate .

Q. What safety precautions are critical when handling this compound?

  • Due to its lachrymatory nature and reactivity, use in a fume hood with PPE (gloves, goggles) is mandatory. Avoid contact with water to prevent hydrolysis. Store in a cool, dry place away from oxidizing agents, and dispose of waste via halogenated solvent protocols .

Advanced Research Questions

Q. How does the methyl substituent in this compound influence its reactivity compared to other benzyl bromides?

  • The methyl group at the meta position introduces steric and electronic effects. For instance, in Suzuki couplings or SN2 reactions, the methyl group can slow reaction kinetics compared to unsubstituted benzyl bromides but improves regioselectivity in electrophilic substitutions. Comparative studies with 4-fluorobenzyl bromide show differences in byproduct formation due to steric hindrance .

Q. What strategies optimize yields in multi-step syntheses using this compound as an intermediate?

  • Yield optimization often involves solvent selection (e.g., DMF for high-temperature reactions) and catalyst tuning. For example, in synthesizing matrine derivatives for anticancer studies, lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at 0°C improved alkylation efficiency. Monitoring via TLC and NMR ensures intermediate stability .

Q. How can contradictions in reaction outcomes with this compound be resolved?

  • Discrepancies in product purity or yield may arise from trace moisture or solvent impurities. Pre-drying solvents over molecular sieves and using freshly distilled reagents mitigate this. For example, in synthesizing benzylphosphonic acid derivatives, replacing 3-bromobenzyl bromide with this compound required adjusted stoichiometry (1.2 eq) to account for steric effects .

Q. What advanced characterization techniques validate successful functionalization of this compound in novel compounds?

  • ¹H NMR (e.g., δ 5.36 ppm for N-CH₂ in indole derivatives) and ESI-MS confirm structural integrity. IR spectroscopy (C-Br stretch ~560 cm⁻¹) and X-ray crystallography (for crystalline derivatives) provide additional validation. Purity is assessed via HPLC with UV detection at 254 nm .

Q. Methodological Tables

Reaction Type Conditions Key Observations Reference
Indole alkylationDCM, RT, 16 h, N₂ atmosphere90% yield, confirmed by δ 5.36 ppm (N-CH₂)
Matrine derivative synthesisTHF, LDA, 0°C to RT, 3 h75% yield, enhanced cytotoxicity in MTT assays
Benzyl thioether synthesisK₂CO₃, DMF, 80°CReduced byproducts due to methyl steric effects

Properties

IUPAC Name

1-(bromomethyl)-3-methylbenzene
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InChI

InChI=1S/C8H9Br/c1-7-3-2-4-8(5-7)6-9/h2-5H,6H2,1H3
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InChI Key

FWLWTILKTABGKQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=CC=C1)CBr
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Molecular Formula

C8H9Br
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DSSTOX Substance ID

DTXSID1060716
Record name Benzene, 1-(bromomethyl)-3-methyl-
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Molecular Weight

185.06 g/mol
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Physical Description

Liquid; [Merck Index]
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Boiling Point

212.5 °C, BP: 212-215 °C with slight decomposition
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Flash Point

82 °C (180 °F) - closed cup
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Solubility

Insoluble in water, Practically insoluble in water, Soluble in organic solvents, Very soluble in ethanol and ethyl ether
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Density

1.3711 g/cu cm at 23 °C
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Vapor Pressure

0.19 [mmHg]
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Color/Form

Liquid

CAS No.

620-13-3
Record name 3-Methylbenzyl bromide
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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